REACTION_CXSMILES
|
C(O)[CH2:2][O:3][CH2:4][CH2:5][OH:6].[OH-:8].[K+].BrC(Br)=C[C:13]1[CH:18]=[C:17]([Br:19])[CH:16]=[C:15]2[O:20]CO[C:14]=12>O>[Br:19][C:17]1[CH:16]=[C:4]2[O:3][CH2:2][O:6][C:5]2=[C:13]([CH2:14][C:15]([OH:20])=[O:8])[CH:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
β, β-dibromo-5-bromo-2,3-methylenedioxystyrene
|
Quantity
|
42.36 g
|
Type
|
reactant
|
Smiles
|
BrC(=CC1=C2C(=CC(=C1)Br)OCO2)Br
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate (80 ml) and hexane (300 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(C1)CC(=O)O)OCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |